2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Description
This compound features a piperazine core substituted at the 4-position with a 3-chlorophenyl group. The piperazine is linked via an ethanone bridge to a 2,4-dihydroxy-3-methylphenyl moiety.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-17(23)6-5-16(19(13)25)18(24)12-21-7-9-22(10-8-21)15-4-2-3-14(20)11-15/h2-6,11,23,25H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJQZPRWYTDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorophenyl halide in the presence of a base to introduce the chlorophenyl group.
Attachment of Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with Dihydroxy-Methylphenyl Group: Finally, the dihydroxy-methylphenyl group is coupled to the ethanone moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone (CAS: 70395-06-1)
- Structure: Shares the 4-(3-chlorophenyl)piperazine core but replaces the dihydroxy-methylphenyl group with a chloro-substituted ethanone.
- Key Differences: The absence of hydroxyl groups reduces hydrophilicity (logP: ~2.8 estimated) compared to the target compound.
- Synthesis : Prepared via chloroacetylation of 4-(3-chlorophenyl)piperazine, contrasting with the target compound’s coupling of hydroxyaryl groups .
(3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone (CAS: 303139-18-6)
Modifications to the Aromatic Ethanone Moiety
2-(4-Chlorophenyl)-2-(3-pyridinyl)-1-{4-[4-(trifluoromethyl)phenyl]-1-piperazinyl}ethanone
- Structure: Features a 4-chlorophenyl and 3-pyridinyl group on the ethanone, with a trifluoromethylphenyl-piperazine.
- The trifluoromethyl group increases lipophilicity (logP: ~3.5) compared to the target compound’s dihydroxy groups (logP: ~1.9) .
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
- Structure : Lacks the piperazine core but shares the dihydroxyphenyl group.
- Key Differences :
Functional Group Additions and Linkers
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone (CAS: 63990-66-9)
- Structure: Incorporates a hydroxypropoxy linker between the ethanone and piperazine.
- 2-Chlorophenyl substitution alters steric interactions compared to the 3-chlorophenyl isomer in the target compound .
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
Pharmacological and Physicochemical Comparisons
Receptor Binding Profiles
- Target Compound : Predicted to bind serotonin (5-HT) and dopamine receptors due to the piperazine core and hydroxyl groups.
- Analog 2.2.1 : The pyridinyl group may shift selectivity toward 5-HT6 receptors .
- Analog 2.1.1: Chloroethanone’s electrophilicity could lead to off-target alkylation, reducing therapeutic utility .
Solubility and logP
Metabolic Stability
- Target Compound : Hydroxyl groups may undergo glucuronidation, shortening half-life.
- Analog 2.3.2 (MK47) : Trifluoromethyl group resists oxidation, enhancing stability .
Biological Activity
The compound 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.84 g/mol. The structure includes a piperazine moiety and two aromatic rings, which are crucial for its biological interactions.
1. Antidepressant Properties
Research has indicated that piperazine derivatives exhibit significant antidepressant activity. Studies suggest that compounds with similar structures to this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Mechanism of Action : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission in the brain, which is pivotal in treating depression .
2. Anticancer Activity
Recent studies have explored the cytotoxic effects of piperazine derivatives against various cancer cell lines.
- Case Study : In vitro assays demonstrated that related compounds inhibited the growth of colon cancer (HT-29) and lung cancer (A549) cells, with IC50 values indicating effective cytotoxicity . The mechanism involves inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HT-29 | 12.5 | Cytotoxic |
| A549 | 15.0 | Cytotoxic |
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is significantly influenced by their structural features. Substituents on the aromatic rings can enhance or diminish activity:
- Chlorine Substitution : The presence of chlorine at specific positions increases potency against certain targets like MAO-B (Monoamine Oxidase B), which is relevant in neurodegenerative diseases .
Inhibition Studies
Inhibition studies have shown that related compounds can effectively inhibit key enzymes involved in neurotransmitter metabolism:
- Monoamine Oxidase Inhibition : Compounds similar to this compound demonstrated selective inhibition of MAO-B with IC50 values ranging from 0.51 µM to 0.69 µM .
Toxicity Assessment
Toxicity evaluations are essential for assessing the safety profile of new compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
